2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide

Description

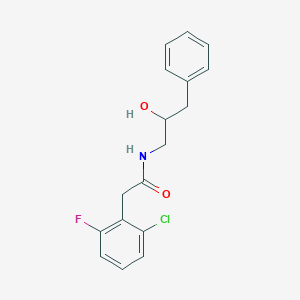

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a halogenated acetamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to the acetamide backbone and an N-(2-hydroxy-3-phenylpropyl) side chain. Halogenated aromatic rings (e.g., Cl, F) are often employed to enhance metabolic stability and binding affinity in drug candidates . The hydroxy group in the side chain may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2/c18-15-7-4-8-16(19)14(15)10-17(22)20-11-13(21)9-12-5-2-1-3-6-12/h1-8,13,21H,9-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIPTVMIVDDHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)CC2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

This compound features a chloro and fluorine substitution on the aromatic ring, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial efficacy. A study characterized twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, highlighting their antimicrobial potential against various pathogens including Staphylococcus aureus and Escherichia coli.

- Antimicrobial Testing Results :

- Effective against Gram-positive bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA).

- Moderate effectiveness was noted against Gram-negative bacteria like E. coli.

- The compound showed some activity against yeast strains like Candida albicans.

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 2-chloroacetamide | S. aureus | 16 |

| 2-chloroacetamide | MRSA | 14 |

| 2-chloroacetamide | E. coli | 10 |

| 2-chloroacetamide | C. albicans | 12 |

These results suggest that the biological activity of chloroacetamides depends on the position of substituents on the phenyl ring, with halogenated derivatives often exhibiting enhanced lipophilicity, facilitating cellular penetration .

Anticancer Activity

The anticancer potential of related compounds has also been explored. For instance, studies have shown that flavonoid derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways such as PI3K/AKT.

- Case Study : A derivative with a similar structure was tested for its ability to induce apoptosis in cancer cells, resulting in significant cell cycle arrest in the G2/M phase.

| Compound Type | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Flavonoid Derivative | HepG-2 (Liver Cancer) | 22.5 ± 0.3 |

| Flavonoid Derivative | HCT-116 (Colon Cancer) | 15.4 ± 0.5 |

These findings imply that structural modifications in compounds similar to this compound could enhance their anticancer efficacy through improved interaction with cancer cell receptors .

The biological activity of the compound is likely mediated through several mechanisms:

- Cell Membrane Penetration : The presence of halogens increases lipophilicity, allowing better penetration through lipid membranes.

- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : Compounds have been observed to trigger apoptotic pathways in cancer cells, leading to reduced viability.

Comparison with Similar Compounds

Substituent Analysis

The compound’s key structural elements are compared below with analogs from the evidence:

Key Observations :

- Halogenation: The target compound’s 2-Cl, 6-F-phenyl group may confer greater steric and electronic effects compared to mono-halogenated analogs (e.g., 4-Cl-phenyl in ). Fluorine’s electronegativity could enhance binding specificity.

- Side Chain Diversity : The hydroxy-3-phenylpropyl side chain balances hydrophilicity and aromaticity, contrasting with benzothiazole-based () or diphenylpropyl () side chains, which prioritize lipophilicity.

Physicochemical and Pharmacological Insights

While explicit data for the target compound are lacking, inferences can be drawn from analogs:

- Bioactivity : Benzothiazole-containing analogs () are often explored as kinase inhibitors or antimicrobials, suggesting the target compound could share similar therapeutic niches.

- Metabolic Stability : Fluorine’s metabolic resistance may prolong half-life relative to compounds with methoxy or nitro groups (e.g., 40006 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.